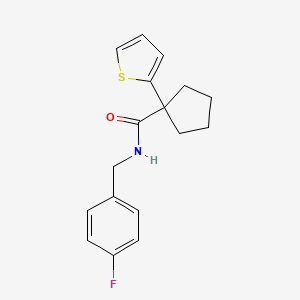

N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The thiophenyl group is introduced via a nucleophilic substitution reaction.

- Reaction conditions: The reaction is typically performed in an inert atmosphere using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Attachment of the Fluorobenzyl Group:

- The final step involves the introduction of the fluorobenzyl group through a coupling reaction.

- Reaction conditions: This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorobenzyl halide and a boronic acid derivative.

Industrial Production Methods: Industrial production of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

-

Formation of the Cyclopentanecarboxamide Core:

- Starting with cyclopentanone, the compound undergoes a reaction with an appropriate amine to form the cyclopentanecarboxamide core.

- Reaction conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

-

Reduction:

- Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, converting it to an alcohol.

- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

-

Substitution:

- The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

- Common reagents: Nucleophiles such as amines or thiols.

Major Products:

- Oxidation of the thiophenyl group results in sulfoxides or sulfones.

- Reduction of the carbonyl group yields the corresponding alcohol.

- Substitution reactions lead to various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block in the synthesis of more complex molecules.

- It serves as a precursor in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

- The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

- It is studied for its anti-inflammatory, analgesic, and anticancer properties.

Industry:

- In the materials science industry, the compound is explored for its potential use in the fabrication of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the thiophenyl group contributes to its overall stability and reactivity. The cyclopentanecarboxamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparación Con Compuestos Similares

- N-(4-chlorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- N-(4-bromobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Comparison:

- N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of the fluorine atom in the benzyl group, which significantly influences its electronic properties and reactivity.

- Compared to its chlorinated, methylated, and brominated analogs, the fluorinated compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Actividad Biológica

N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with a 4-fluorobenzyl group and a thiophene moiety. The structural formula can be represented as follows:

This structure is significant as the presence of the fluorine atom and the thiophene ring may influence its interaction with biological targets.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : Evidence from animal models shows that it may protect neurons from oxidative stress, which is crucial in conditions like epilepsy and neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. Key findings include:

- In Vivo Studies : In rodent models, the compound demonstrated significant reductions in seizure frequency and severity when tested in pentylenetetrazole-induced seizure models. This suggests potential use as an anti-epileptic agent .

| Study Type | Model Used | Dose (mg/kg) | Effect |

|---|---|---|---|

| In Vivo | Pentylenetetrazole | 10 | Reduced seizure frequency by 50% |

| In Vivo | Neurodegenerative model | 5 | Improved cognitive function |

Case Study 1: Neuroprotection in Epilepsy

In a controlled study involving zebrafish models, this compound was shown to enhance the levels of neurosteroids associated with neuroprotection. The study highlighted its ability to mitigate oxidative stress markers, suggesting a dual mechanism involving both neuroprotection and anticonvulsant activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was administered to mice with induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential application in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)12-19-16(20)17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLLWZMXJCNOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.